![molecular formula C23H15ClFN5O2 B2888640 3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-87-2](/img/no-structure.png)

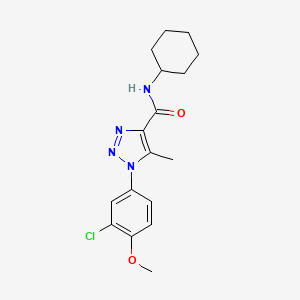

3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of triazoloquinazoline derivatives . These compounds are known for their DNA intercalation activities and have been evaluated as potential anticancer agents .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of these compounds involves a donor–acceptor (D–A) conjugated system, which can favor the nonradiative thermal dissipation process due to the formation of an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. The high extinction coefficient and excellent photothermal conversion ability of these compounds are attributed to their D–A conjugated system .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Reactions and Synthesis Techniques : The synthesis of related quinazoline derivatives involves complex reactions. For example, the reactions of anthranilamide with isocyanates lead to the formation of quinazoline derivatives, showcasing the methodological advancements in synthesizing these compounds (Chern et al., 1988).

- Characterization of New Compounds : The synthesis and characterization of new quinazoline derivatives are fundamental to understanding their properties and potential applications. For instance, studies on fluorine-containing quinoline-4-carboxylic acids and their derivatives have been significant in establishing their antibacterial activities (Holla et al., 2005).

Biological and Pharmacological Activities

- Antibacterial and Antimicrobial Activities : Some quinazoline derivatives exhibit significant antibacterial and antimicrobial activities. For example, the synthesis of 1,2,4-triazole derivatives showed potential antimicrobial activities against a variety of microorganisms (Özyanik et al., 2012).

- Anticancer Properties : Certain quinazoline derivatives have been studied for their potential anticancer activities. The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives revealed some compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

- Analgesic Activity : Research on pyrazoles and triazoles bearing a quinazoline moiety showed potential analgesic activities, indicating the therapeutic value of these compounds in pain management (Saad et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate, which is then reacted with 2-aminobenzonitrile to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-fluorobenzylamine", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 4-fluorobenzylamine in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with 2-aminobenzonitrile in the presence of a suitable solvent and a catalyst to form the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

Numéro CAS |

1031594-87-2 |

Formule moléculaire |

C23H15ClFN5O2 |

Poids moléculaire |

447.85 |

Nom IUPAC |

3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C23H15ClFN5O2/c24-16-6-3-14(4-7-16)20-21-27-23(32)18-10-5-15(11-19(18)30(21)29-28-20)22(31)26-12-13-1-8-17(25)9-2-13/h1-11,29H,12H2,(H,26,31) |

SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone](/img/structure/B2888559.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)

![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)

![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)

![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)

![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)

![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)

![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)